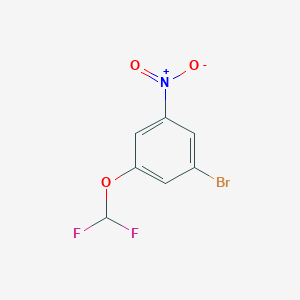

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene

Overview

Description

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene, also known as BDFMN, is a type of aromatic nitro compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 267.03 g/mol and a melting point of 83-84°C. BDFMN has a wide range of applications in the fields of organic synthesis, materials science, and medicine.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has focused on the synthesis of bromo-nitrobenzene derivatives as intermediates for various chemical reactions. For instance, 1-(2-Bromoethoxy)-4-nitrobenzene has been identified as an intermediate in the synthesis of dofetilide, a medication used for treating arrhythmia. The preparation involves the Williamson Reaction, exploring the effects of reaction temperature, solvent, time, and proportion (Zhai Guang-xin, 2006). Similarly, the synthesis of 1-butoxy-4-nitrobenzene under ultrasound-assisted conditions has been studied, highlighting the efficiency of multi-site phase-transfer catalysis (K. Harikumar & V. Rajendran, 2014).

Photodissociation and Electronic Properties

Studies on bromofluorobenzenes, such as the photodissociation of bromo-3,5-difluorobenzene, using ab initio methods, have provided insights into the reaction coordinates and activation energy on the S1 surface, which are relevant for understanding the electronic properties and reaction mechanisms of similar compounds (O. Borg, 2007).

Polymer and Material Science

The addition of bromo-nitrobenzene derivatives to the active layer of polymer solar cells has been investigated, showing an improvement in device performance. This research demonstrates the potential of bromo-nitrobenzene derivatives in enhancing the electron transfer process and improving the power conversion efficiency of polymer solar cells (G. Fu et al., 2015).

Advanced Synthesis Techniques

Research into the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) has shown that this method can produce high yields of bromo-nitrotoluenes, indicating a highly active brominating agent. This method's simplicity and efficiency suggest potential applications in the synthesis of complex brominated compounds (V. Sobolev et al., 2014).

properties

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO3/c8-4-1-5(11(12)13)3-6(2-4)14-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWPZKIOAPIRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

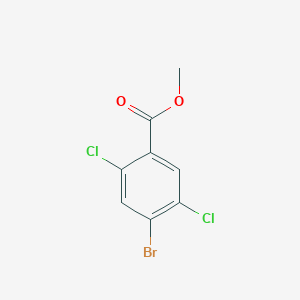

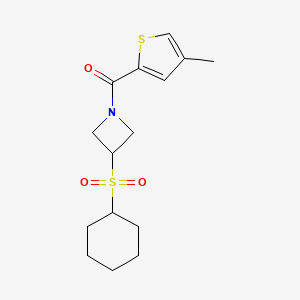

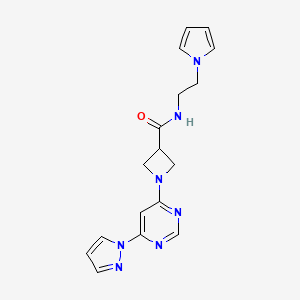

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2,2-diphenylacetate](/img/structure/B2927743.png)

![3-chloro-4-fluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927744.png)

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2927746.png)

![(4-chlorophenyl)[4-(3-ethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2927747.png)

![3-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2927748.png)

![N-1,3-benzodioxol-5-yl-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2927758.png)

![2-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2927761.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]methyl}-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2927766.png)